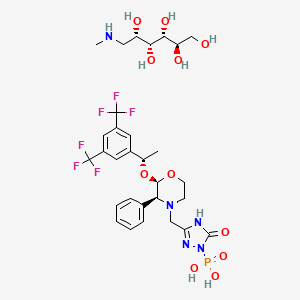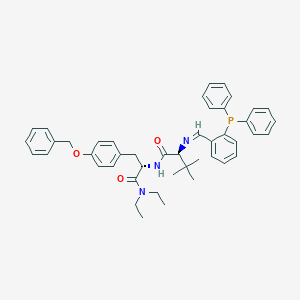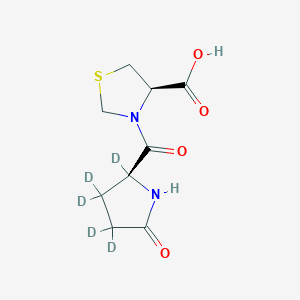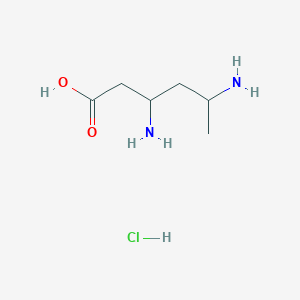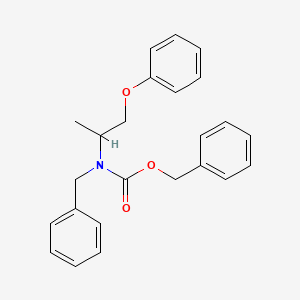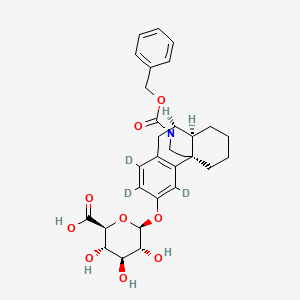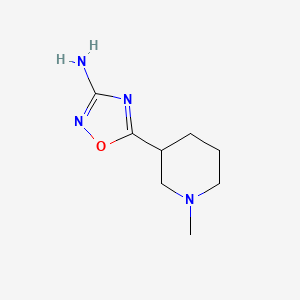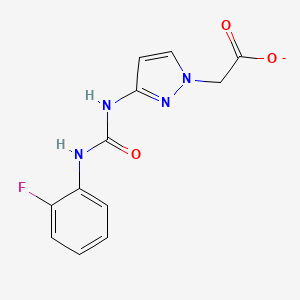![molecular formula C17H21N3O2 B13862134 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, linked to a pyridazine ring through an oxyethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a β-ketoester.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Oxyethyl Linker: The oxyethyl linker is formed by reacting the pyridazine derivative with an appropriate alkylating agent.
Formation of the Morpholine Ring: The final step involves the reaction of the oxyethyl-pyridazine derivative with morpholine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyridazine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl]morpholine
- **4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxy]propyl]morpholine
Uniqueness
4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is unique due to its specific structural features, such as the oxyethyl linker and the combination of the morpholine and pyridazine rings.
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
4-[2-(4-methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-19-17(14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
Clave InChI |
JLOXLHLRVKGJHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1OCCN2CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
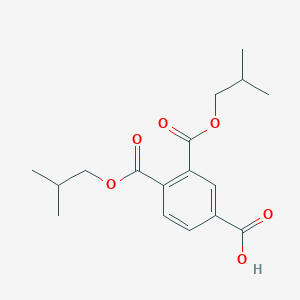
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
